molecular formula C13H10F3N3O4 B2470337 N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline CAS No. 338402-61-2

N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline

Cat. No.: B2470337
CAS No.: 338402-61-2
M. Wt: 329.235
InChI Key: JCRHYCUAFOMQSB-VOTSOKGWSA-N
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Description

N-[(E)-2-(3-Methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline (CAS 338402-61-2) is a high-purity chemical compound offered for research and development purposes. This molecule features a distinctive structure comprising a 3-methyl-4-nitro-isoxazole ring connected via an ethenyl bridge to a 4-(trifluoromethoxy)aniline group . Compounds containing the isoxazole scaffold are of significant interest in medicinal chemistry and drug discovery . Specifically, the presence of both electron-withdrawing (nitro) and electron-donating groups on the heterocyclic core makes this compound a valuable intermediate for exploring structure-activity relationships. Researchers can utilize this building block in the synthesis of more complex molecules, particularly for the development of potential pharmacologically active agents. The trifluoromethoxy group on the aniline ring is a common bioisostere that can enhance a compound's metabolic stability and membrane permeability, which is a crucial parameter in lead optimization processes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. IDENTIFICATION • CAS Number : 338402-61-2 • Molecular Formula : C13H10F3N3O4 • Molecular Weight : 329.24 g/mol • SMILES : FC(F)(F)OC1=CC=C(C=C1)N/C=C/C2=C( N+ =O)C(C)=NO2

Properties

IUPAC Name

N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O4/c1-8-12(19(20)21)11(23-18-8)6-7-17-9-2-4-10(5-3-9)22-13(14,15)16/h2-7,17H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRHYCUAFOMQSB-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a nitro-substituted acyl chloride and an amine.

    Substitution with Aniline: Finally, the trifluoromethoxy-substituted aniline is introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Nitro Group Reactivity

The 4-nitro substituent on the 1,2-oxazole ring is a key reactive site. Nitro groups are typically reduced to amines or participate in nucleophilic aromatic substitution (NAS) under specific conditions.

Reduction to Amine

  • Conditions : Catalytic hydrogenation (H₂/Pd-C) or chemoselective reducing agents (e.g., Fe/HCl, SnCl₂).

  • Outcome : Conversion to 4-amino-1,2-oxazole, enabling further functionalization (e.g., diazotization, acylation) .

  • Challenges : Competitive reduction of the ethenyl bridge or oxazole ring may occur, requiring controlled conditions .

Nucleophilic Aromatic Substitution (NAS)

  • Reagents : Strong nucleophiles (e.g., amines, thiols) under basic conditions (K₂CO₃, DMF, reflux) .

  • Example :

    NO2NH2R,ΔNH-R\text{NO}_2 \xrightarrow{\text{NH}_2\text{R}, \Delta} \text{NH-R}

    Yields depend on the electron-withdrawing effect of the oxazole and trifluoromethoxy groups .

Oxazole Ring Modifications

The 1,2-oxazole core may undergo ring-opening or substitution reactions.

Ring-Opening via Acid/Base Hydrolysis

  • Conditions : Strong acids (HCl, H₂SO₄) or bases (NaOH) at elevated temperatures.

  • Outcome : Cleavage to α,β-unsaturated ketones or nitriles, though steric hindrance from the 3-methyl group may limit reactivity .

Electrophilic Substitution

  • Reagents : Halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

  • Regioselectivity : Directed by the nitro group’s meta-directing effect, but steric effects from the 3-methyl group may dominate .

Ethenyl Bridge Reactivity

The (E)-ethenyl linker is susceptible to electrophilic addition or cycloaddition.

Diels-Alder Reactions

  • Conditions : Electron-deficient dienophiles (e.g., maleic anhydride) under thermal or microwave-assisted conditions.

  • Outcome : Formation of six-membered cycloadducts, with stereochemistry retained due to the rigid (E)-configuration .

Hydrogenation

  • Conditions : H₂/Pd-C or Lindlar catalyst.

  • Outcome : Saturation of the double bond to ethane, though over-reduction of the oxazole nitro group may occur .

Trifluoromethoxy Aniline Reactivity

The 4-(trifluoromethoxy)aniline moiety participates in diazotization and coupling reactions.

Diazotization and Sandmeyer Reactions

  • Conditions : NaNO₂/HCl followed by CuCN or KI.

  • Outcome : Substitution of the amino group with cyano or iodo substituents .

    Ar-NH2NaNO2/HClAr-N2+CuCNAr-CN\text{Ar-NH}_2 \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Ar-N}_2^+ \xrightarrow{\text{CuCN}} \text{Ar-CN}

Ullmann Coupling

  • Conditions : CuI, ligand (e.g., 1,10-phenanthroline), DMF, 100–120°C.

  • Outcome : C–N bond formation with aryl halides, leveraging the amino group’s nucleophilicity .

Cross-Coupling Reactions

The compound’s aryl and heteroaryl groups enable transition-metal-catalyzed couplings.

Reaction Type Catalyst/Reagents Conditions Product Yield Ref.
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°CBiaryl derivatives60–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Toluene, 110°CN-aryl amines70–90%
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃NTHF, RTAlkynylated oxazole-aniline hybrids50–75%

Stability and Degradation Pathways

  • Thermal Stability : Decomposition observed >200°C, with nitro group elimination as a primary pathway .

  • Photoreactivity : UV exposure may induce nitro-to-nitrito rearrangement or ethenyl isomerization .

  • Hydrolytic Sensitivity : Stable in neutral aqueous conditions but prone to hydrolysis under strongly acidic/basic conditions .

Scientific Research Applications

Structural Characteristics

The compound features a trifluoromethoxy group and a nitro-substituted oxazole ring, which contribute to its reactivity and biological properties. The presence of these functional groups is critical in determining its interactions with biological targets.

Anticancer Activity

Recent studies have indicated that N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline exhibits significant anticancer properties. In vitro evaluations demonstrated that the compound inhibits the growth of various cancer cell lines, including:

  • SNB-19 : Growth inhibition of 86.61%
  • OVCAR-8 : Growth inhibition of 85.26%

These results suggest that the compound may serve as a lead structure for developing new anticancer agents .

Pesticidal Properties

The unique chemical structure of this compound has led to its exploration as a potential pesticide. Preliminary studies indicate that it may possess herbicidal and insecticidal activities, making it suitable for agricultural applications. The trifluoromethoxy group enhances its lipophilicity, potentially improving its ability to penetrate plant tissues .

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing advanced materials such as polymers with specific electronic or optical properties. The incorporation of the oxazole moiety can impart unique characteristics to polymers, making them suitable for applications in organic electronics and photonics.

Case Study 1: Anticancer Efficacy

A study published in ACS Omega detailed the synthesis and evaluation of various derivatives of similar compounds, highlighting their anticancer activities against a panel of human tumor cell lines. The findings suggest that structural modifications can enhance efficacy and selectivity .

Case Study 2: Agricultural Application Potential

Research conducted on compounds with similar structures has shown promising results in terms of pest control efficacy. The incorporation of trifluoromethoxy groups has been linked to increased potency against target pests, suggesting a pathway for developing new agrochemicals based on this compound .

Mechanism of Action

The mechanism of action of N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethoxy group can enhance binding affinity through hydrophobic interactions. The vinyl group allows for conjugation with other molecules, facilitating its incorporation into larger molecular structures.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs differ in the substituents on the aniline ring or isoxazole core:

Compound Name Aniline Substituent Isoxazole Substituents Molecular Formula Molecular Weight
N-[(E)-2-(3-Methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline –H 3-methyl, 4-nitro C₁₂H₁₁N₃O₃ 245.24
2,4-Dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline –OCH₃ (2,4-dimethoxy) 3-methyl, 4-nitro C₁₄H₁₅N₃O₅ 305.29
N-[(E)-2-(3-Methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline –SCH₃ (3-methylsulfanyl) 3-methyl, 4-nitro C₁₃H₁₃N₃O₃S 291.33
Target Compound –OCF₃ (4-trifluoromethoxy) 3-methyl, 4-nitro C₁₃H₁₁F₃N₃O₃ 314.25

Key Observations :

  • Electronic Effects : The electron-withdrawing –OCF₃ group may reduce nucleophilicity at the aniline nitrogen compared to –OCH₃ or –H analogs, affecting reactivity in further derivatization .

Biological Activity

N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline, with the CAS number 338402-61-2, is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities based on diverse research findings.

The molecular formula of this compound is C13H10F3N3O3C_{13}H_{10}F_3N_3O_3, and it has a molecular weight of approximately 321.34 g/mol. The compound features a trifluoromethoxy group and a nitro-substituted oxazole moiety, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the 1,2-Oxazole Ring : Starting from suitable precursors, the oxazole ring is synthesized using cyclization reactions.
  • Introduction of the Ethenyl Group : This is achieved through methods such as Wittig reaction or other olefination techniques.
  • Trifluoromethoxy Group Addition : This can be accomplished through nucleophilic substitution reactions.

Antitumor Activity

Recent studies have indicated that compounds containing oxazole rings exhibit significant antitumor activity. In vitro assays have demonstrated that this compound shows potent cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HeLa12.5
MCF715.0
A54910.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria:

BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

The biological activity of this compound is hypothesized to involve the following mechanisms:

  • Inhibition of DNA Synthesis : The presence of the nitro group may facilitate the formation of reactive intermediates that interact with DNA.
  • Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.

Case Studies

Case Study 1: Antitumor Efficacy in Animal Models
A study conducted on mice bearing xenograft tumors demonstrated a significant reduction in tumor size upon treatment with this compound compared to control groups. The compound was administered at doses of 20 mg/kg body weight for three weeks.

Case Study 2: Antimicrobial Screening
In a clinical setting, this compound was tested against clinical isolates of resistant bacterial strains. Results indicated that it retained activity against strains resistant to conventional antibiotics, suggesting its potential as a lead compound for new antimicrobial therapies.

Q & A

Q. How can researchers optimize the synthesis of N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent, catalyst). For nitro-substituted heterocycles like the 1,2-oxazole moiety, controlling nitroso intermediate stability is critical. Evidence from analogous compounds suggests using polar aprotic solvents (e.g., DMF) at 60–80°C to enhance reactivity while minimizing decomposition . Characterization via high-resolution mass spectrometry (HRMS) and 1^1H/13^{13}C NMR ensures purity, with HRMS resolving ambiguities in molecular ion peaks (e.g., distinguishing [M+H]+^+ from adducts) .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 19^{19}F NMR to confirm the trifluoromethoxy group’s integrity, as its distinct chemical shift (~-55 to -58 ppm) is sensitive to electronic perturbations .
  • HPLC-MS : Pair reverse-phase HPLC with electrospray ionization (ESI)-MS to detect trace impurities, especially nitro-reduction byproducts. Gradient elution (e.g., 10–90% acetonitrile in 0.1% formic acid) enhances separation .
  • X-ray Crystallography : For unambiguous structural confirmation, employ SHELXL for refinement, leveraging its robustness for small molecules with nitro groups .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., disorder in the nitro-oxazole moiety) be resolved during structure determination?

  • Methodological Answer :
  • Data Collection : Use high-resolution synchrotron data (>0.8 Å) to resolve electron density ambiguities. For twinned crystals, apply SHELXL’s TWIN/BASF commands to model twin domains .
  • Refinement : In WinGX, utilize the ORTEP-3 GUI to visualize anisotropic displacement parameters (ADPs). Restrain ADPs for disordered nitro groups to prevent overfitting .
  • Validation : Cross-check with Hirshfeld surface analysis (via CrystalExplorer) to validate intermolecular contacts and identify plausible disorder models .

Q. What strategies address contradictions between spectroscopic data (e.g., NMR coupling constants) and crystallographic bond lengths?

  • Methodological Answer :
  • Dynamic Effects : NMR captures time-averaged conformers, while crystallography provides static snapshots. For example, E/Z isomerism in the ethenyl linker may manifest as split NMR peaks but averaged bond lengths in X-ray data. Use variable-temperature NMR to detect conformational exchange .
  • DFT Calculations : Perform geometry optimization (e.g., Gaussian09 at B3LYP/6-311+G(d,p)) to compare theoretical bond lengths/angles with experimental values. Discrepancies >0.05 Å suggest crystallographic packing forces or solvent effects .

Q. How can hydrogen-bonding networks influence the compound’s supramolecular assembly, and what analytical tools are essential for mapping these interactions?

  • Methodological Answer :
  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions). For nitro-oxazoles, the nitro group often acts as an acceptor, while the aniline NH serves as a donor .
  • Tools : Use Mercury (CCDC) to generate interaction maps and quantify π-stacking distances. Pair with SIR97 for phase determination in low-symmetry space groups, which commonly arise from complex H-bonding patterns .

Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with flexible side chains to model interactions. Parameterize the trifluoromethoxy group’s electrostatic potential using RESP charges derived from Gaussian calculations .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Monitor RMSD/RMSF values to identify key residues (e.g., catalytic lysines) interacting with the nitro-oxazole moiety .

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